molecular formula C7H12N4O2S B254925 isopropyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate

isopropyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No. B254925
M. Wt: 216.26 g/mol
InChI Key: JGECWLPNPGMKRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate, also known as ATZ, is a chemical compound that has gained attention due to its potential applications in scientific research. ATZ is a triazole-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of isopropyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate is not fully understood, but it has been proposed that the compound acts by inhibiting the activity of enzymes or proteins involved in cellular processes. This compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi, by interfering with their metabolic pathways. This compound has also been reported to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and exposure time. This compound has been reported to induce oxidative stress in cells, leading to the production of reactive oxygen species and DNA damage. This compound has also been shown to affect the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, this compound has been reported to modulate the activity of ion channels and receptors in neuronal cells, leading to changes in synaptic transmission and plasticity.

Advantages and Limitations for Lab Experiments

Isopropyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. This compound can be easily modified to introduce functional groups or to optimize its biological activity. However, this compound has some limitations, including its potential toxicity and limited availability. Careful handling and disposal of this compound are necessary to prevent environmental contamination and health hazards.

Future Directions

There are several future directions for research on isopropyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate, including the development of new synthesis methods, the optimization of its biological activity, and the elucidation of its mechanism of action. This compound has potential applications in drug discovery, catalysis, and bioimaging, and further studies are needed to explore these areas. Furthermore, the toxicological properties of this compound need to be investigated to ensure its safe use in scientific research.

Synthesis Methods

Isopropyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate can be synthesized using various methods, including the reaction of 5-amino-1H-1,2,4-triazole with thiolacetic acid followed by esterification with isopropyl alcohol. Another method involves the reaction of 5-amino-1H-1,2,4-triazole with isopropyl chloroacetate in the presence of a base. The synthesis of this compound using these methods has been reported in the literature, and the purity and yield of the compound can be optimized by adjusting the reaction conditions.

Scientific Research Applications

Isopropyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been reported to exhibit antimicrobial, antifungal, and anticancer activities, which make it a valuable compound for drug discovery. This compound has also been used as a ligand in the design of metal complexes for catalytic and biological applications. Furthermore, this compound has been shown to have potential as a fluorescent probe for the detection of metal ions in biological systems.

properties

Molecular Formula

C7H12N4O2S

Molecular Weight

216.26 g/mol

IUPAC Name

propan-2-yl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate

InChI

InChI=1S/C7H12N4O2S/c1-4(2)13-5(12)3-14-7-9-6(8)10-11-7/h4H,3H2,1-2H3,(H3,8,9,10,11)

InChI Key

JGECWLPNPGMKRK-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)CSC1=NNC(=N1)N

Canonical SMILES

CC(C)OC(=O)CSC1=NNC(=N1)N

Origin of Product

United States

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